Cerberic acid B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

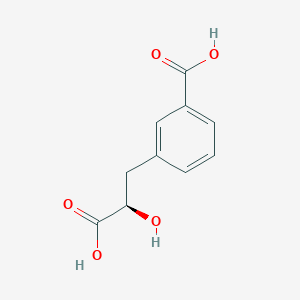

3-[(2R)-2-carboxy-2-hydroxyethyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c11-8(10(14)15)5-6-2-1-3-7(4-6)9(12)13/h1-4,8,11H,5H2,(H,12,13)(H,14,15)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJNCZPYJHQQOQ-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CC(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(=O)O)C[C@H](C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Cerberic Acid B: A Technical Guide to its Natural Origins and Scientific Foundation

For Immediate Release

A comprehensive technical guide detailing the natural source, isolation, and characterization of Cerberic acid B has been compiled for researchers, scientists, and professionals in drug development. This document clarifies existing information in the public domain and provides a foundational repository of knowledge on this phenylpropionic acid derivative.

This compound, a natural organic compound, has been definitively identified as a secondary metabolite of the plant Cerbera manghas, commonly known as the sea mango. This guide refutes previous conflicting reports suggesting a fungal origin from Aspergillus species and consolidates the available scientific data into a single, in-depth resource.

Natural Source and Isolation

This compound is isolated from the bark of Cerbera manghas, an evergreen coastal tree belonging to the Apocynaceae family. The isolation of this compound, along with its analogue Cerberic acid A, was first reported in a 2010 study published in the journal Fitoterapia.[1] The process, as outlined in the foundational study, involves extraction and chromatographic separation techniques to yield the pure compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1309362-77-3 | N/A |

| Molecular Formula | C₁₀H₁₀O₅ | N/A |

| Molecular Weight | 210.18 g/mol | N/A |

Experimental Protocols

The following sections detail the methodologies employed in the initial isolation and characterization of this compound, based on the primary literature.

Extraction and Isolation Workflow

The isolation of this compound from the bark of Cerbera manghas follows a multi-step process involving solvent extraction and chromatographic purification. While the primary source provides a general overview, a typical workflow for the isolation of such natural products is presented below.

Caption: Generalized workflow for the isolation of this compound.

Structure Elucidation

The molecular structure of this compound was determined using a combination of spectroscopic techniques.[1] These methods provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Mass Spectrometry (ESI-FT-ICR-MS): To determine the precise molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): To establish the carbon-hydrogen framework and the connectivity between different parts of the molecule.

Biological Activity

Preliminary biological screening has been conducted on compounds isolated from Cerbera manghas. Cerberic acid A, a closely related compound isolated alongside this compound, demonstrated weak cytotoxic activity against HepG2, MCF-7, and HeLa cell lines.[1] At present, there is no publicly available data specifically detailing the biological activity or associated signaling pathways of this compound. Further research is required to elucidate its pharmacological potential.

Conclusion

This technical guide provides a clear and concise overview of the current knowledge surrounding this compound, with a focus on its natural source and the scientific methods used for its isolation and characterization. By consolidating this information, it is hoped that further research into the biological activities and potential therapeutic applications of this natural product will be stimulated. The clarification of its origin from Cerbera manghas provides a solid foundation for future phytochemical and pharmacological investigations.

References

Cerberic Acid B: A Technical Overview of Physicochemical Properties and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerberic acid B is a naturally occurring organic acid that has garnered interest within the scientific community. This technical guide consolidates the currently available information on its physical and chemical properties. It is important to note that while the existence and basic chemical information of this compound are documented, detailed experimental data, comprehensive biological activity studies, and specific protocols are not extensively available in publicly accessible scientific literature. This document aims to provide a thorough overview of the known attributes of this compound and to identify areas where further research is required.

Introduction

This compound is a specialized natural product. Initial information suggests it is derived from both fungal species and has been isolated from the bark of Cerbera manghas.[1] Its structural analogs and related compounds have hinted at potential biological activities, including weak cytotoxic effects and possible modulation of inflammatory and microbial pathways. However, a comprehensive understanding of this compound's own biological function and mechanism of action remains to be elucidated through dedicated research. This guide serves as a foundational resource, summarizing the established data and highlighting the knowledge gaps that future studies can address.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₀O₅ | [2][3][4] |

| Molecular Weight | 210.18 g/mol | [3][4] |

| CAS Number | 1309362-77-3 | [3] |

| Physical Form | Powder | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [5] |

| Melting Point | Not Reported | - |

| pKa | Not Reported | - |

Spectroscopic Data

The structure of this compound was originally determined using a suite of spectroscopic techniques, including Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D).[1] However, the specific spectral data (e.g., peak lists, chemical shifts, coupling constants, and spectra images) are not available in the public domain. For illustrative purposes, this section outlines the general principles of how these techniques would be applied to a molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Would be used to determine the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.

-

¹³C NMR: Would reveal the number of unique carbon atoms and provide information about their hybridization and chemical environment.

-

2D NMR (e.g., COSY, HSQC, HMBC): Would be employed to establish the complete covalent structure by showing correlations between protons, between carbons, and between protons and carbons.

Infrared (IR) Spectroscopy

An IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups, such as O-H stretches from carboxylic acid and hydroxyl groups, C=O stretches from carboxylic acid and potentially other carbonyl groups, and C-O stretches.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the precise molecular weight and elemental composition of this compound. Fragmentation patterns observed in the mass spectrum would provide further structural information.

Biological Activity and Experimental Protocols

Preliminary information suggests that compounds related to this compound may possess biological activity. For instance, Cerberic acid A has demonstrated weak cytotoxic activity against certain cancer cell lines. It has been postulated that this compound may have a role in modulating inflammatory responses and inhibiting microbial growth. However, specific studies detailing these activities, including the experimental protocols and the signaling pathways involved, are not currently available.

For the benefit of researchers designing future studies, this section provides generalized experimental workflows for assessing potential cytotoxicity and anti-inflammatory effects.

General Cytotoxicity Assay Workflow

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Figure 1. Generalized workflow for an MTT-based cytotoxicity assay.

General Anti-Inflammatory Assay Workflow (LPS-induced cytokine production)

To investigate anti-inflammatory properties, one could measure the effect of this compound on cytokine production in immune cells (e.g., macrophages) stimulated with lipopolysaccharide (LPS).

Figure 2. Generalized workflow for an in vitro anti-inflammatory assay.

Potential Signaling Pathways

Given the limited direct research on this compound, any discussion of its involvement in signaling pathways is speculative. However, based on the activities of other natural products with anti-inflammatory properties, potential targets could include pathways like NF-κB and MAPK, which are central regulators of inflammation.

Figure 3. Hypothetical anti-inflammatory signaling pathway modulation by this compound.

Conclusion and Future Directions

This compound presents as a molecule of interest for further scientific investigation. The currently available data provides a basic chemical profile but lacks the in-depth experimental detail necessary for a full assessment of its potential. Future research should prioritize the following:

-

Complete Physicochemical Characterization: Determination of melting point, pKa, and other quantitative physical properties.

-

Publication of Spectroscopic Data: Detailed ¹H NMR, ¹³C NMR, IR, and MS spectra should be made publicly available to confirm the structure and aid in the identification of this compound in future studies.

-

Comprehensive Biological Screening: Systematic evaluation of its cytotoxic, anti-inflammatory, antimicrobial, and other biological activities using a range of in vitro and in vivo models.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound exerts any observed biological effects.

A thorough investigation into these areas will be crucial to unlocking the full scientific and potentially therapeutic value of this compound.

References

- 1. Isolation and structure elucidation of the major individual polyphenols in carob fibre - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. eclass.uoa.gr [eclass.uoa.gr]

- 5. Antioxidant, Antibacterial, and Antifungal Activities of the Ethanolic Extract Obtained from Berberis vulgaris Roots and Leaves - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Structure of Cerberic Acid B: A Case of Undisclosed Elucidation

Despite its listing in chemical databases, a comprehensive, publicly available scientific record detailing the structure elucidation of Cerberic acid B remains elusive. This technical overview addresses the current state of knowledge and the significant information gap regarding this natural compound.

This compound is cataloged in chemical libraries such as PubChem with the molecular formula C₁₀H₁₀O₅ and the CAS number 1309362-77-3.[1][2][3][4] It is described as a phenylpropanoid, a class of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine.[3] Vendors list it as a powder soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3]

However, a thorough investigation of scientific literature and chemical databases fails to yield the primary research article that describes its isolation, purification, and, most importantly, the detailed spectroscopic and analytical data that led to the determination of its chemical structure. The process of structure elucidation for a novel natural product is a cornerstone of organic chemistry and drug discovery. It typically involves a suite of sophisticated analytical techniques to piece together the molecular puzzle.

The Standard Path to Structure Elucidation: A Methodological Void for this compound

For a compound like this compound, researchers would typically follow a well-established workflow to determine its structure. The absence of a publication detailing this process for this compound means that critical data and experimental protocols are not available to the scientific community.

A hypothetical workflow for the structure elucidation of a novel natural product is presented below. This logical progression of experiments is essential for unambiguously defining the chemical architecture of a molecule.

Missing Data: The Unanswered Questions

Without the foundational research, key quantitative data and experimental details for this compound are unavailable. This includes:

| Data Type | Information Provided | Status for this compound |

| ¹H NMR | Number of unique protons, their chemical environment, and connectivity. | Not Publicly Available |

| ¹³C NMR | Number of unique carbons and their types (e.g., C, CH, CH₂, CH₃). | Not Publicly Available |

| 2D NMR (COSY, HSQC, HMBC) | Correlations between protons and carbons, crucial for assembling the molecular skeleton. | Not Publicly Available |

| High-Resolution Mass Spectrometry (HR-MS) | Precise molecular weight, used to determine the exact molecular formula. | Not Publicly Available |

| Infrared (IR) Spectroscopy | Presence of key functional groups (e.g., -OH, C=O, C=C). | Not Publicly Available |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about conjugated π-systems. | Not Publicly Available |

| Optical Rotation / Circular Dichroism (CD) | Determination of the compound's stereochemistry. | Not Publicly Available |

Experimental Protocols: A Blank Slate

The specific methodologies that would have been employed for the isolation and analysis of this compound are also unknown. This would include:

-

Isolation Protocol: Details of the source organism, extraction solvent and procedure, and the specific chromatographic techniques (e.g., column type, mobile phase) used for purification.

-

Spectroscopic Parameters: Information on the solvents used for NMR analysis, the spectrometer frequencies, and the specific parameters for each 1D and 2D NMR experiment.

-

Mass Spectrometry Conditions: The type of ionization source (e.g., ESI, APCI) and analyzer used.

Conclusion for the Research Community

The case of this compound highlights a significant challenge in natural product research when foundational data is not publicly accessible. While the compound is commercially available, the lack of a primary scientific publication on its structure elucidation prevents a thorough understanding and independent verification of its chemical identity. For researchers, scientists, and drug development professionals, this information gap means that any work involving this compound must proceed with the caveat that its structure has not been detailed in the peer-reviewed scientific literature. Further investigation to locate or re-elucidate the structure of this compound would be a valuable contribution to the field of natural product chemistry.

References

- 1. Structure elucidation and chemical synthesis of stigmolone, a novel type of prokaryotic pheromone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]

Cerberic Acid B: A Technical Guide to Uncovering its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerberic acid B is a chemical entity for which there is a significant lack of publicly available biological data. This technical guide serves as a foundational document for researchers and drug development professionals interested in exploring the potential therapeutic applications of this molecule. Due to the absence of published studies on its biological activity, this guide will focus on its known physicochemical properties and present a proposed roadmap for its initial biological characterization. This includes a series of recommended experimental protocols, templates for data presentation, and conceptual visualizations of potential experimental workflows and signaling pathways to guide future research endeavors.

Introduction to this compound

This compound is a small molecule with the chemical formula C10H10O5.[1] Despite its defined chemical structure, a comprehensive review of scientific literature and chemical databases reveals a notable absence of studies detailing its biological effects, mechanism of action, or potential therapeutic applications. This presents a unique opportunity for novel discovery in the field of pharmacology and drug development. The initial step for any research program focused on this compound would be a broad-based screening to identify any significant biological activity.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for designing and executing the experimental protocols outlined in the subsequent sections.

| Property | Value | Source |

| Molecular Formula | C10H10O5 | PubChem[1] |

| Molecular Weight | 210.18 g/mol | ChemicalBook[2] |

| CAS Number | 1309362-77-3 | ChemicalBook[2] |

| Form | Powder | ChemicalBook[2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemicalBook[2] |

Proposed Experimental Workflow for Biological Screening

Given the lack of existing data, a tiered screening approach is recommended to efficiently assess the biological activity of this compound. The proposed workflow is designed to move from broad, high-throughput screens to more specific, mechanistic studies.

References

Cerberic Acid B: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerberic acid B is a naturally occurring phenylpropionic acid derivative that has garnered interest for its potential pharmacological activities. Initially isolated from the bark of Cerbera manghas, it has also been identified in the flowers and latex of Plumeria rubra[1][2]. As a member of the carboxyl-substituted phenylpropanoids, a relatively rare class of natural products, this compound presents a unique chemical scaffold for therapeutic exploration[2]. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its anti-inflammatory properties. The information is compiled from available preclinical studies, offering insights for further research and development.

Core Biological Activities

Preliminary research suggests that this compound possesses multiple biological activities, primarily centered around its anti-inflammatory and potential antimicrobial effects[3]. Its anti-herbivory role in plants has also been noted[4]. The primary focus of current research has been on elucidating its anti-inflammatory mechanism.

Anti-inflammatory Mechanism of Action

The principal characterized mechanism of action for this compound is its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. In vitro studies have demonstrated that this compound can significantly reduce NO production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells[2][5].

Inhibition of Nitric Oxide Production

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including NO. This process is primarily mediated by the upregulation of inducible nitric oxide synthase (iNOS). The inhibitory effect of this compound on NO production suggests that it interferes with this inflammatory cascade.

While the precise molecular target of this compound within this pathway has not been definitively identified, it is hypothesized that, like other phenylpropanoids, it may act on upstream signaling molecules that regulate iNOS expression. Key signaling pathways commonly involved in the LPS-induced inflammatory response in macrophages include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, this compound could potentially suppress the transcription of the Nos2 gene, which encodes for iNOS.

The following diagram illustrates the proposed anti-inflammatory mechanism of action of this compound.

Caption: Proposed anti-inflammatory mechanism of this compound.

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the reported in vitro anti-inflammatory activity of this compound and its analogues.

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| This compound | Nitric Oxide Production Inhibition | RAW264.7 | 6.52 ± 0.23 to 35.68 ± 0.17 (range for analogues) | [2][5] |

Potential Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties[3]. However, at present, there is a lack of detailed published data to support this. The specific spectrum of activity, minimum inhibitory concentrations (MICs), and the mechanism by which it may inhibit microbial growth have not yet been elucidated. Further research is required to validate and characterize this potential bioactivity.

Experimental Protocols

Isolation and Purification of this compound

This compound has been successfully isolated from the flowers of Plumeria rubra 'Acutifolia' using high-speed counter-current chromatography (HSCCC)[6]. The general workflow for its isolation is as follows:

Caption: General workflow for the isolation of this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide Production

The anti-inflammatory activity of this compound was evaluated by measuring its ability to inhibit NO production in LPS-stimulated macrophages[2][5].

Cell Line: Murine macrophage cell line RAW264.7.

Methodology:

-

Cell Culture: RAW264.7 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period, cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Control groups include cells treated with vehicle only, LPS only, and a positive control inhibitor.

-

Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for NO production.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Data Analysis: The percentage of NO production inhibition is calculated by comparing the nitrite concentrations in the treated groups to the LPS-only control. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then determined.

-

Cell Viability Assay: A cell viability assay (e.g., MTT or MTS assay) is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.

Conclusion and Future Directions

This compound is an intriguing natural product with demonstrated anti-inflammatory activity, primarily through the inhibition of nitric oxide production. The available data provides a solid foundation for its further investigation as a potential therapeutic agent. However, significant knowledge gaps remain.

Future research should focus on:

-

Target Identification: Elucidating the specific molecular target(s) of this compound within the inflammatory signaling cascade.

-

Pathway Analysis: Investigating the effects of this compound on key inflammatory pathways such as NF-κB and MAPK to understand its upstream mechanism of action.

-

Antimicrobial Evaluation: Systematically evaluating the antimicrobial spectrum and potency of this compound against a panel of pathogenic bacteria and fungi.

-

In Vivo Studies: Conducting in vivo studies in animal models of inflammation and infection to validate the preclinical in vitro findings and assess its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify key structural features required for its biological activity and to potentially develop more potent and selective compounds.

Addressing these areas will be crucial for advancing our understanding of this compound and determining its viability as a lead compound for drug development.

References

- 1. Inhibition of inflammation by berberine: Molecular mechanism and network pharmacology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti‑inflammatory mechanism of berberine on lipopolysaccharide‑induced IEC‑18 models based on comparative transcriptomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijprajournal.com [ijprajournal.com]

- 4. Anti-inflammatory potential of berberine-rich extract via modulation of inflammation biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JSM Central || Article Info [jsmcentral.org]

- 6. Anti-inflammatory, antioxidant, and immunomodulatory effects of Berberis vulgaris and its constituent berberine, experimental and clinical, a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Cerberic Acid B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerberic acid B is a naturally occurring phenylpropanoid derivative that has been isolated from the barks of Cerbera manghas and the flowers of Plumeria rubra.[1] Preliminary studies have indicated its potential as a modulator of inflammatory responses, suggesting its utility in the development of novel therapeutic agents.[2] This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, focusing on its anti-inflammatory properties. The information presented herein is intended to facilitate further research and drug development efforts centered on this promising natural compound.

Anti-inflammatory Activity of this compound

The primary evidence for the therapeutic potential of this compound lies in its demonstrated anti-inflammatory activity. A key study has shown that this compound and its derivatives significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells.[3][4][5][6] Overproduction of NO is a hallmark of chronic inflammation and is implicated in the pathophysiology of various inflammatory diseases. The inhibitory effect of this compound on NO production suggests that its therapeutic targets are likely key components of the inflammatory signaling cascade.

Quantitative Data on Nitric Oxide Inhibition

The following table summarizes the reported inhibitory activity of this compound and its derivatives on NO production.

| Compound | Cell Line | Stimulant | IC50 (µM) | Reference |

| This compound and derivatives | RAW264.7 | LPS | 6.52 ± 0.23 to 35.68 ± 0.17 | [3][6] |

Potential Therapeutic Targets

Based on its inhibitory effect on nitric oxide production, the potential therapeutic targets of this compound are likely located within the signaling pathways that regulate the expression and activity of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation. The most prominent of these pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inducible Nitric Oxide Synthase (iNOS)

Background: iNOS is the primary enzyme responsible for the production of high concentrations of nitric oxide in response to inflammatory stimuli such as LPS.[7] The overproduction of NO by iNOS can lead to tissue damage and contribute to the pathology of inflammatory diseases. Therefore, direct inhibition of iNOS activity is a viable therapeutic strategy.

Hypothesis: this compound may directly bind to and inhibit the enzymatic activity of iNOS.

Experimental Protocol to Determine Direct iNOS Inhibition:

-

Objective: To assess the direct inhibitory effect of this compound on iNOS enzyme activity.

-

Methodology:

-

Enzyme Source: Recombinant murine or human iNOS enzyme.

-

Assay Principle: A cell-free enzymatic assay measuring the conversion of L-arginine to L-citrulline and NO. The production of NO can be quantified using the Griess reagent, which detects nitrite, a stable breakdown product of NO.

-

Procedure: a. Prepare a reaction mixture containing the iNOS enzyme, its cofactor tetrahydrobiopterin (BH4), and the substrate L-arginine in a suitable buffer. b. Add varying concentrations of this compound to the reaction mixture. A known iNOS inhibitor (e.g., L-NIL) should be used as a positive control. c. Incubate the reaction mixture at 37°C for a specified period. d. Stop the reaction and measure the amount of nitrite produced using the Griess assay. e. Calculate the percentage of iNOS inhibition for each concentration of this compound and determine the IC50 value.

-

DOT Diagram: iNOS Inhibition

Caption: Direct inhibition of iNOS by this compound.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

Background: The NF-κB signaling pathway is a central regulator of inflammation.[4] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including Nos2 (the gene encoding iNOS), and induces their transcription.

Hypothesis: this compound may inhibit the NF-κB signaling pathway, thereby preventing the nuclear translocation of NF-κB and the subsequent expression of iNOS.

Experimental Protocol to Investigate NF-κB Inhibition:

-

Objective: To determine if this compound inhibits the activation and nuclear translocation of NF-κB.

-

Methodology:

-

Cell Line: RAW264.7 macrophages.

-

Western Blot Analysis for IκBα Degradation and NF-κB p65 Phosphorylation: a. Pre-treat cells with various concentrations of this compound for 1 hour. b. Stimulate the cells with LPS (1 µg/mL) for 30 minutes. c. Lyse the cells and perform Western blot analysis to detect the levels of phosphorylated IκBα, total IκBα, phosphorylated NF-κB p65, and total NF-κB p65. A decrease in IκBα levels and an increase in phosphorylated p65 would indicate NF-κB activation, which would be expected to be inhibited by this compound.

-

Immunofluorescence for NF-κB p65 Nuclear Translocation: a. Grow RAW264.7 cells on coverslips. b. Pre-treat with this compound and stimulate with LPS as described above. c. Fix, permeabilize, and stain the cells with an antibody against the p65 subunit of NF-κB. d. Visualize the subcellular localization of p65 using fluorescence microscopy. In unstimulated cells, p65 will be in the cytoplasm. LPS stimulation will cause it to translocate to the nucleus. Effective inhibition by this compound would result in p65 remaining in the cytoplasm.

-

DOT Diagram: NF-κB Signaling Pathway

Caption: Potential inhibition of the NF-κB pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

Background: The MAPK family, including ERK, JNK, and p38, plays a crucial role in regulating the inflammatory response.[8] LPS stimulation of macrophages leads to the activation of these MAPKs, which in turn can contribute to the expression of pro-inflammatory genes like Nos2.

Hypothesis: this compound may inhibit the phosphorylation and activation of one or more MAPK pathways, leading to a downstream reduction in iNOS expression.

Experimental Protocol to Investigate MAPK Inhibition:

-

Objective: To determine the effect of this compound on the activation of ERK, JNK, and p38 MAPKs.

-

Methodology:

-

Cell Line: RAW264.7 macrophages.

-

Western Blot Analysis: a. Pre-treat cells with various concentrations of this compound for 1 hour. b. Stimulate the cells with LPS (1 µg/mL) for 30 minutes. c. Lyse the cells and perform Western blot analysis using antibodies specific for the phosphorylated (active) and total forms of ERK, JNK, and p38. A decrease in the ratio of phosphorylated to total MAPK would indicate inhibition by this compound.

-

DOT Diagram: MAPK Signaling Pathway

Caption: Potential inhibition of the MAPK pathway by this compound.

Future Directions and Conclusion

The available evidence strongly suggests that this compound possesses anti-inflammatory properties, primarily through the inhibition of nitric oxide production. The most likely therapeutic targets are key regulatory components of the iNOS, NF-κB, and MAPK signaling pathways. Further research, following the experimental protocols outlined in this guide, is necessary to elucidate the precise molecular mechanism of action of this compound. Identifying its direct binding partners through techniques like chemical proteomics would be a significant step forward. A thorough understanding of its therapeutic targets will be crucial for the development of this compound as a novel anti-inflammatory drug.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Berbamine Exerts Anti-Inflammatory Effects via Inhibition of NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of the expression of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

Cerberic Acid B: A Review of an Obscure Natural Product

For Researchers, Scientists, and Drug Development Professionals

Cerberic acid B is a natural product with limited available scientific literature. This document summarizes the currently accessible information regarding its chemical properties. At present, there is a significant gap in the scientific record concerning its biological activity, mechanism of action, and any associated quantitative data from experimental studies.

Chemical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 1309362-77-3. Its molecular formula is C10H10O5, and it has a molecular weight of 210.18 g/mol .[1] Available information from chemical suppliers indicates that it is a powder soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

| Property | Value | Source |

| CAS Number | 1309362-77-3 | ChemicalBook |

| Molecular Formula | C10H10O5 | ChemicalBook |

| Molecular Weight | 210.18 g/mol | ChemicalBook |

| Physical Form | Powder | ChemicalBook |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemicalBook |

Biological Origin

Information regarding the biological origin of this compound is sparse and somewhat conflicting in the public domain. Some sources suggest it is a phenylpropanoid that can be isolated from the bark of Cerbera manghas, a plant in the Apocynaceae family. Other sources indicate it is a natural product derived from certain fungal species within the Aspergillus genus. Without primary scientific literature, it is difficult to definitively confirm its natural source.

Biological Activity and Signaling Pathways

A comprehensive search of scientific databases reveals a notable absence of published research on the biological activity of this compound. Consequently, there is no information available regarding its mechanism of action, potential therapeutic effects, or any signaling pathways it may modulate.

Experimental Protocols

Due to the lack of published studies, there are no detailed experimental protocols available for the isolation, synthesis, or biological evaluation of this compound.

Conclusion

This compound remains a poorly characterized natural product. While its basic chemical properties are documented by commercial suppliers, there is a critical lack of peer-reviewed scientific literature detailing its biological effects and mechanism of action. This presents an opportunity for natural product researchers to conduct foundational studies to elucidate the potential pharmacological properties of this compound. Further investigation is required to isolate or synthesize this compound in sufficient quantities for biological screening and to explore its potential as a novel therapeutic agent. Researchers interested in this molecule would need to undertake de novo studies to determine its biological activities.

References

Cerberic Acid B: A Technical Overview of an Understudied Fungal Metabolite

Disclaimer: Scientific literature providing in-depth, specific data on Cerberic acid B is exceptionally limited. This guide provides a comprehensive overview based on the available chemical information and places it within the broader context of its chemical class, polyketides derived from Aspergillus species. The experimental protocols, biological activities, and mechanisms of action described herein are based on general methodologies and common findings for related fungal secondary metabolites and should be considered hypothetical for this compound until specific research is published.

Introduction

This compound is a natural product identified as a secondary metabolite from fungi of the Aspergillus genus.[1] Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play a role in defense and environmental interactions. Fungal polyketides, the class to which this compound likely belongs, are known for their structural diversity and a wide range of biological activities, making them a subject of interest in pharmacology and drug development.[2][3][4]

Initial information suggests that this compound may possess properties relevant to modulating inflammatory responses and inhibiting microbial growth, though specific studies are not available to substantiate these claims.[1]

Chemical Properties

The basic chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1309362-77-3 | [1][5] |

| Molecular Formula | C10H10O5 | [1][5][6] |

| Molecular Weight | 210.18 g/mol | [1][5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

| Physical Form | Powder | [5] |

Note: One study mentions the isolation of "Cerberic acids A and B" from the plant Cerbera manghas.[7][8] However, the compound with the CAS number 1309362-77-3 is consistently listed by chemical suppliers as being of fungal origin.

Biosynthesis

While the specific biosynthetic pathway for this compound has not been elucidated, as a putative fungal polyketide, it is likely synthesized by a Type I polyketide synthase (PKS).[9][10] Fungal PKSs are large, multi-domain enzymes that catalyze the iterative condensation of small carboxylic acid units, primarily acetyl-CoA and malonyl-CoA, to generate a polyketide chain.[9][11] The domains within the PKS, such as ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP), work in a coordinated fashion to build the carbon skeleton.[10][11] Subsequent modifications by other enzymes, such as cyclases, oxygenases, and tailoring enzymes, would then lead to the final structure of this compound.

Caption: A simplified diagram of the hypothetical biosynthetic pathway of this compound via a Polyketide Synthase (PKS).

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound have not been published. However, general methods for isolating secondary metabolites from Aspergillus cultures are well-established.

General Isolation and Purification Protocol

-

Fermentation: Aspergillus sp. is cultured in a suitable liquid or solid medium to encourage the production of secondary metabolites.[12][13]

-

Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent such as ethyl acetate, methanol, or a mixture of solvents.[12][14][15]

-

Fractionation: The crude extract is then subjected to column chromatography (e.g., silica gel or Sephadex) to separate the components based on polarity.[14]

-

Purification: Fractions containing the compound of interest are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[13]

Caption: A general experimental workflow for the isolation and characterization of a fungal natural product like this compound.

Characterization Methods

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the purified compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are crucial for elucidating the chemical structure, including the connectivity of atoms and stereochemistry.

Biological Activity and Potential Applications

While there is a general suggestion of anti-inflammatory and antimicrobial activities for this compound, no specific studies with quantitative data are available.[1] Polyketides from Aspergillus are known to exhibit a wide range of biological effects, including antibacterial, antifungal, and anti-inflammatory properties.[2][3][4]

Hypothetical Quantitative Data

The following table presents a hypothetical summary of quantitative data that would be determined in preclinical studies. This data is for illustrative purposes only and is not based on experimental results for this compound.

| Assay Type | Target | Metric | Hypothetical Value |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | NO Production IC50 | 15 µM |

| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition IC50 | 10 µM | |

| Antimicrobial | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 32 µg/mL |

| Candida albicans | Minimum Inhibitory Concentration (MIC) | 16 µg/mL | |

| Cytotoxicity | HeLa cell line | CC50 | > 100 µM |

Mechanism of Action

The mechanism of action for this compound is unknown. However, many anti-inflammatory natural products exert their effects by modulating key signaling pathways involved in the inflammatory response. A common target is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of pro-inflammatory genes.[16][17][18]

Hypothetical Signaling Pathway Modulation

A plausible, yet unconfirmed, mechanism for the potential anti-inflammatory activity of this compound could be the inhibition of the NF-κB signaling pathway. This could occur through the inhibition of IκB kinase (IKK), which would prevent the degradation of IκBα and the subsequent translocation of the NF-κB p65/p50 dimer to the nucleus.

Caption: A diagram showing the hypothetical inhibition of the NF-κB signaling pathway by this compound as a potential anti-inflammatory mechanism.

Conclusion

References

- 1. This compound | 1309362-77-3 | JCC36277 | Biosynth [biosynth.com]

- 2. Polyketides as Secondary Metabolites from the Genus Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound CAS#: 1309362-77-3 [m.chemicalbook.com]

- 6. This compound | C10H10O5 | CID 91886686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cerberic acid | CAS:65597-44-6 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. Cerberic acid | CAS:65597-44-6 | Manufacturer ChemFaces [chemfaces.com]

- 9. Unraveling polyketide synthesis in members of the genus Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 11. Phylogenetic Study of Polyketide Synthases and Nonribosomal Peptide Synthetases Involved in the Biosynthesis of Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Secondary Metabolite Dereplication and Phylogenetic Analysis Identify Various Emerging Mycotoxins and Reveal the High Intra-Species Diversity in Aspergillus flavus [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

Cerberic Acid B from Cerbera manghas Bark: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerberic acid B, a phenylpropionic acid derivative isolated from the bark of Cerbera manghas, has emerged as a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its isolation, structural elucidation, and known biological activities. Detailed experimental protocols, where available, are presented to facilitate further research and development. Notably, recent studies have highlighted its anti-inflammatory properties, suggesting its potential as a lead compound for the development of novel anti-inflammatory agents. This document aims to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

Cerbera manghas, commonly known as the sea mango, is a species of mangrove plant belonging to the Apocynaceae family. It is widely distributed in the coastal regions of Southeast Asia and has been a source of various secondary metabolites with diverse biological activities[1][2]. Among these compounds, this compound, a phenylpropionic acid derivative, has been identified in the bark of this plant[3]. While its sister compound, Cerberic acid A, has been reported to exhibit weak cytotoxic effects, recent evidence has illuminated the anti-inflammatory potential of this compound itself, opening new avenues for pharmacological investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₀O₅ | [3] |

| Molecular Weight | 210.18 g/mol | [3] |

| CAS Number | 1309362-77-3 | |

| Appearance | White needle-shaped crystals | |

| Spectroscopic Data | IR, ESI-FT-ICR-MS, 1D & 2D NMR data available | [3] |

Isolation and Purification

While the seminal paper by Zhang et al. (2010) first reported the isolation of this compound from Cerbera manghas bark, the detailed experimental protocol is not publicly available[3]. However, a general methodology for the isolation of phenylpropionic acids from plant materials can be described. It is important to note that the following protocol is a generalized representation and may require optimization for the specific extraction of this compound from Cerbera manghas.

General Experimental Protocol for Isolation

-

Plant Material Collection and Preparation: The bark of Cerbera manghas is collected, air-dried, and pulverized into a fine powder.

-

Extraction: The powdered bark is subjected to solvent extraction, typically with methanol or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.

-

Fractionation: The crude extract is then concentrated under reduced pressure and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Chromatographic Purification: The ethyl acetate fraction, which is likely to contain phenylpropionic acids, is subjected to repeated column chromatography on silica gel and Sephadex LH-20 to yield the pure compound.

The workflow for this generalized isolation and purification process is depicted in the following diagram.

Biological Activity

Anti-inflammatory Activity

Recent research has demonstrated that this compound possesses significant anti-inflammatory properties. A study by Li et al. (2023) investigated the inhibitory effects of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. Nitric oxide is a key pro-inflammatory mediator, and its inhibition is a common target for anti-inflammatory drug discovery.

The quantitative data for the anti-inflammatory activity of this compound and its analogues are summarized in Table 2.

| Compound | IC₅₀ against NO Production (μM) | Reference |

| This compound | 25.13 ± 1.21 | |

| Plumeriapropionic A | 35.68 ± 0.17 | |

| Plumeriapropionic B | 6.52 ± 0.23 | |

| Plumeriapropionic C | 15.27 ± 0.58 | |

| Plumeriapropionic D | 28.45 ± 1.12 | |

| Plumeriapropionic E | 9.86 ± 0.45 |

Cytotoxic Activity (of related compound)

While no direct cytotoxic activity has been reported for this compound, the structurally similar compound, Cerberic acid A, also isolated from Cerbera manghas bark, has been shown to exhibit weak cytotoxic activity against several human cancer cell lines[3]. The data is presented in Table 3 for comparative purposes.

| Cell Line | IC₅₀ of Cerberic Acid A (µg/mL) | Reference |

| HepG2 | 44.7 | [3] |

| MCF-7 | 52.3 | [3] |

| HeLa | 48.7 | [3] |

Experimental Protocols

Nitric Oxide (NO) Production Inhibition Assay

The following is a detailed protocol for assessing the anti-inflammatory activity of this compound by measuring the inhibition of NO production in LPS-stimulated macrophages.

-

Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A and incubated for 10 minutes at room temperature. Subsequently, 50 µL of Griess reagent B is added, and the mixture is incubated for another 10 minutes.

-

Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve.

-

Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value is determined by non-linear regression analysis.

Potential Signaling Pathways (Hypothetical)

To date, the specific signaling pathways modulated by this compound have not been elucidated. However, based on its demonstrated anti-inflammatory activity through the inhibition of NO production, it is plausible to hypothesize that this compound may interfere with key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production in macrophages.

Disclaimer: The following diagram is a hypothetical representation of a generalized inflammatory signaling pathway and does not represent experimentally verified targets of this compound. Further research is required to identify the precise molecular targets and mechanism of action.

Conclusion and Future Directions

This compound, a phenylpropionic acid derivative from the bark of Cerbera manghas, represents a promising natural product with demonstrated anti-inflammatory activity. While its full therapeutic potential is yet to be unlocked, the initial findings warrant further investigation. Future research should focus on:

-

Elucidating the precise molecular targets and mechanism of action of this compound in inflammatory pathways.

-

Conducting a broader range of in vitro and in vivo studies to evaluate its efficacy and safety profile.

-

Optimizing the isolation and synthesis of this compound to ensure a sustainable supply for further research and development.

-

Investigating its potential in other therapeutic areas, given the diverse biological activities of compounds from Cerbera manghas.

This technical guide provides a foundational understanding of this compound, intended to catalyze further scientific inquiry and accelerate its journey from a natural product to a potential therapeutic agent.

References

Cerberic Acid B (CAS No. 1309362-77-3): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerberic acid B, identified by the CAS number 1309362-77-3, is a naturally occurring phenylpropionic acid derivative.[1][2] This compound has been isolated from the bark of Cerbera manghas, a plant species belonging to the Apocynaceae family, which is known for its diverse phytochemical constituents and traditional medicinal uses.[1][3][4] While research on Cerbera manghas has revealed a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, specific in-depth studies on this compound are limited.[3][4][5][6][7][8] This guide provides a comprehensive summary of the currently available technical information on this compound.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. This data is essential for its handling, formulation, and analysis in a research setting.

| Property | Value | Reference |

| CAS Number | 1309362-77-3 | |

| Molecular Formula | C₁₀H₁₀O₅ | |

| Molecular Weight | 210.18 g/mol | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |

Biological Activity and Therapeutic Potential

While specific quantitative data on the biological activity of this compound is not extensively documented in publicly available literature, the plant from which it is derived, Cerbera manghas, has been the subject of various pharmacological studies. The extracts of Cerbera manghas have demonstrated several promising biological activities, suggesting potential therapeutic avenues for its constituent compounds, including this compound.

Cytotoxic Activity of Related Compounds

A study on the phenylpropionic acid derivatives from the bark of Cerbera manghas reported the isolation of both Cerberic acid A and this compound.[1] While this study established the structure of this compound, it only provided quantitative data for the cytotoxic activity of Cerberic acid A . The IC₅₀ values for Cerberic acid A against several human cancer cell lines were reported as follows:

| Cell Line | IC₅₀ (µg/mL) |

| HepG2 (Hepatocellular carcinoma) | 44.7 |

| MCF-7 (Breast adenocarcinoma) | 52.3 |

| HeLa (Cervical cancer) | 48.7 |

It is important to note that these values pertain to Cerberic acid A, and similar quantitative data for this compound is not available in the cited literature.

Potential Anti-inflammatory and Antimicrobial Properties

Extracts from Cerbera manghas have been reported to possess anti-inflammatory and antibacterial properties.[3][4][6][7] For instance, a methanol extract of Cerbera manghas has been shown to exert anti-inflammatory effects by targeting the c-Jun N-terminal kinase (JNK) in the AP-1 signaling pathway.[9] Furthermore, various extracts of the plant have shown activity against both Gram-positive and Gram-negative bacteria.[3] However, the specific contribution of this compound to these observed activities has not been elucidated, and no Minimum Inhibitory Concentration (MIC) or other quantitative antimicrobial data for the pure compound has been published.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly modulated by this compound. The reference to the JNK and AP-1 pathways is associated with a crude methanol extract of Cerbera manghas and not the isolated this compound.[9]

Due to the lack of data on specific signaling pathways affected by this compound, a corresponding diagram cannot be generated at this time.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are not extensively described in the available literature. The primary source mentioning its isolation provides a general description of the spectroscopic methods used for structure elucidation (IR, ESI-FT-ICR-MS, 1D and 2D NMR) but does not offer a step-by-step protocol for its extraction and purification or for the bioassays performed on its sister compound, Cerberic acid A.[1]

As a result of the limited information, a diagrammatic representation of an experimental workflow for this compound cannot be provided.

Future Research Directions

The existing data on this compound is sparse, presenting a clear opportunity for further research. Key areas for future investigation include:

-

Isolation and Purification: Development and publication of a detailed, reproducible protocol for the isolation and purification of this compound in sufficient quantities for comprehensive biological testing.

-

Quantitative Biological Evaluation: Systematic screening of this compound for its anti-inflammatory, antimicrobial, and cytotoxic activities, including the determination of IC₅₀ and MIC values against a range of relevant cell lines and microbial strains.

-

Mechanism of Action Studies: Investigation into the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

-

In Vivo Studies: Following promising in vitro results, conducting animal studies to evaluate the efficacy and safety of this compound in relevant disease models.

Conclusion

This compound is a natural product with a defined chemical structure that has been isolated from Cerbera manghas. While the general biological activities of its source plant suggest potential pharmacological relevance, there is a significant lack of specific data for this compound itself. This technical guide summarizes the current state of knowledge and highlights the critical need for further research to unlock the potential of this compound for researchers, scientists, and drug development professionals. The absence of quantitative biological data, detailed experimental protocols, and information on its mechanism of action currently limits its practical application in drug discovery and development.

References

- 1. Phenylpropionic acid derivates from the bark of Cerbera manghas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Bintaro (Cerbera odollam and Cerbera manghas): an overview of its eco-friendly use, pharmacology, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. jpharmacognosy.com [jpharmacognosy.com]

- 6. Antibacterial and Antioxidant Activities of Cerbera manghas and C. odollam Leaf Extracts | Burapha Science Journal [scijournal.buu.ac.th]

- 7. Antibacterial and Antioxidant Activities of Cerbera manghas and C. odollam Leaf Extracts | Iawsipo | งดใช้ระบบ 3-31 กค 66 Burapha Science Journal [science.buu.ac.th]

- 8. jpharmacognosy.com [jpharmacognosy.com]

- 9. Natural Products isolated from Cerbera manghas - BioCrick [biocrick.com]

Methodological & Application

Application Notes and Protocols: Isolation of Cerberic Acid B from Cerbera manghas Bark

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerberic acid B, a phenylpropionic acid derivative, has been identified and isolated from the bark of Cerbera manghas. This document provides a detailed protocol for the isolation and purification of this compound, compiled from published research. While the primary literature confirms its origin from Cerbera manghas, this protocol has been constructed based on the abstract of the original isolation paper and established methodologies for the extraction of phenylpropanoids from plant materials. Cerberic acid A and B were first reported as new phenylpropionic acid derivates isolated from the bark of Cerbera manghas by Zhang et al. in 2010. A later review by Maharana in 2021 also cited the presence of Cerberic acids A and B in the bark of this plant, referencing work by Chan et al. (2016). This protocol is intended to provide a robust starting point for researchers aiming to isolate this compound for further study.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₅ |

| Molecular Weight | 210.18 g/mol |

| General Class | Phenylpropanoid |

| Reported Source | Bark of Cerbera manghas |

| Spectroscopic Data | IR, ESI-FT-ICR-MS, 1D and 2D NMR |

Note: Detailed spectroscopic data should be compared with the values reported in the primary literature upon successful isolation.

Experimental Protocols

This section details the reconstructed protocol for the isolation of this compound from the bark of Cerbera manghas.

Plant Material Collection and Preparation

-

Collection: Collect the bark of Cerbera manghas from a mature tree. The season of collection may influence the concentration of secondary metabolites.

-

Authentication: Have the plant material authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference.

-

Preparation:

-

Wash the collected bark thoroughly with tap water to remove any dirt and epiphytes.

-

Air-dry the bark in a well-ventilated area, preferably in the shade to prevent photodegradation of phytochemicals.

-

Once completely dry, grind the bark into a coarse powder using a mechanical grinder.

-

Store the powdered bark in an airtight container in a cool, dark, and dry place until extraction.

-

Extraction of Crude Phytochemicals

-

Method: Maceration or Soxhlet extraction can be employed. Maceration is a simpler cold extraction technique, while Soxhlet extraction is more efficient but involves heat. Given that phenylpropanoids are generally stable, either method is suitable.

-

Solvent: A polar solvent is recommended for the extraction of phenolic compounds. 95% Ethanol (EtOH) is a common and effective choice.

-

Procedure (Maceration):

-

Place the powdered bark (e.g., 1 kg) in a large glass container.

-

Add a sufficient volume of 95% EtOH to completely submerge the powder (e.g., 5 L).

-

Seal the container and let it stand at room temperature for 72 hours with occasional shaking.

-

After 72 hours, filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Combine all the filtrates.

-

-

Concentration:

-

Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

The resulting crude extract should be a dark, viscous residue. Record the final weight of the crude extract to calculate the yield.

-

Fractionation of the Crude Extract

-

Principle: Liquid-liquid partitioning is used to separate compounds based on their polarity. This step helps in reducing the complexity of the extract before chromatographic purification.

-

Solvents: A typical solvent system for partitioning a crude ethanolic extract is n-hexane, ethyl acetate (EtOAc), and water.

-

Procedure:

-

Suspend the crude ethanolic extract in a volume of distilled water (e.g., 500 mL) to form an aqueous suspension.

-

Transfer the suspension to a separatory funnel.

-

Perform successive extractions with solvents of increasing polarity.

-

First, extract with n-hexane (3 x 500 mL) to remove non-polar compounds like fats and waxes. Combine the n-hexane fractions.

-

Next, extract the remaining aqueous layer with ethyl acetate (3 x 500 mL). This compound, being a moderately polar phenylpropanoid, is expected to partition into the ethyl acetate fraction. Combine the ethyl acetate fractions.

-

-

Concentrate the n-hexane and ethyl acetate fractions separately using a rotary evaporator. The ethyl acetate fraction will be the primary focus for the isolation of this compound.

-

Chromatographic Purification of this compound

This is a multi-step process involving column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.

-

Stationary Phase: Silica gel (60-120 mesh or 70-230 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate, followed by a gradient of chloroform and methanol is commonly used for the separation of phenylpropanoids. The exact gradient will need to be optimized based on Thin Layer Chromatography (TLC) analysis of the ethyl acetate fraction.

-

Procedure:

-

Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into a glass column of appropriate size.

-

Sample Loading: Adsorb a portion of the dried ethyl acetate fraction (e.g., 10 g) onto a small amount of silica gel and load it carefully onto the top of the packed column.

-

Elution:

-

Start the elution with 100% n-hexane.

-

Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane (e.g., 9:1, 8:2, 1:1, etc.).

-

Further increase the polarity by switching to a chloroform-methanol gradient if necessary.

-

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation by TLC.

-

TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:EtOAc or CHCl₃:MeOH). Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).

-

Pooling of Fractions: Combine the fractions that show a similar TLC profile and contain the target compound (this compound). Concentrate the pooled fractions.

-

-

Principle: For final purification to obtain a high-purity compound.

-

Column: A reversed-phase C18 column is typically used for the purification of phenolic compounds.

-

Mobile Phase: A gradient of acetonitrile (or methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Procedure:

-

Dissolve the semi-purified fraction from the column chromatography in a suitable solvent (e.g., methanol).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Develop a suitable gradient method on an analytical HPLC first to determine the retention time of this compound.

-

Scale up the method to a preparative HPLC system.

-

Inject the sample and collect the peak corresponding to the retention time of this compound.

-

Concentrate the collected fraction to obtain pure this compound.

-

Confirm the purity of the isolated compound using analytical HPLC and its identity through spectroscopic methods (NMR, MS).

-

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Logic of Chromatographic Separation

Caption: Principle of chromatographic separation steps.

Synthesis of Cerberic Acid B Derivatives: A Frontier in Natural Product Chemistry

The synthesis of Cerberic acid B and its derivatives remains an uncharted area in synthetic organic chemistry. To date, no total synthesis or derivatization of this natural product has been reported in peer-reviewed scientific literature.

This compound is a phenylpropanoid that has been isolated from the bark of the Cerbera manghas tree.[1] As a member of the phenylpropanoid class of natural products, it is biosynthesized in plants from the amino acid phenylalanine.[2][3] Phenylpropanoids are a diverse group of compounds with a wide range of biological activities, making them attractive targets for synthetic chemists and drug development professionals.[4]

Despite the interest in this class of molecules, the chemical synthesis of this compound has not been accomplished. The information available is limited to its isolation, characterization, and its classification as a phenylpropanoid.[1] Chemical suppliers list the compound for research purposes, indicating that it is available through extraction from its natural source.[5]

Challenges and Future Directions

The development of a synthetic route to this compound would be a significant achievement, providing a reliable source of the material for further biological evaluation and enabling the synthesis of novel derivatives with potentially enhanced or new therapeutic properties.

A hypothetical synthetic approach to this compound would likely involve strategies common in the synthesis of other phenylpropanoids and related natural products. This could include:

-

Starting Material Selection: Utilizing commercially available and structurally related simple aromatic compounds.

-

Key Reactions: Employing reactions such as aromatic electrophilic substitution, carbon-carbon bond-forming reactions (e.g., aldol or Claisen condensations), and stereoselective transformations to construct the characteristic side chain.

-

Protecting Group Strategies: Careful use of protecting groups to manage the reactivity of the various functional groups present in the molecule.

The successful synthesis would pave the way for the creation of a library of this compound derivatives. By systematically modifying the structure of the parent compound, researchers could explore the structure-activity relationships (SAR), a critical step in the drug discovery process.

Hypothetical Workflow for Future Synthesis and Derivatization

Should a synthesis of this compound be developed, a typical workflow for the preparation and evaluation of its derivatives would involve the following stages.

Figure 1. A conceptual workflow for the future synthesis and development of this compound derivatives.

Conclusion

The synthesis of this compound derivatives represents an open challenge and a significant opportunity for the chemical and pharmaceutical sciences. The development of a robust synthetic route would not only be a noteworthy academic accomplishment but would also unlock the potential of this natural product for therapeutic applications. Further research into the total synthesis of this compound is a critical first step towards this goal. Until such a synthesis is reported, the exploration of its derivatives remains beyond the current reach of synthetic chemistry.

References

Application Notes and Protocols for the Quantification of Cerberic Acid B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerberic acid B is a naturally occurring organic acid with the chemical formula C₁₀H₁₀O₅ and a molecular weight of 210.18 g/mol .[1][2] As a compound of interest in pharmaceutical and biotechnological research, robust and reliable analytical methods for its quantification are essential for pharmacokinetic studies, formulation development, and quality control.[1] This document provides detailed application notes and generalized protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Given the limited specific literature on this compound analysis, these protocols are based on established methods for similar organic acids and will require optimization and validation for specific applications.

Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1309362-77-3 | [1] |

| Molecular Formula | C₁₀H₁₀O₅ | [1][2] |

| Molecular Weight | 210.18 g/mol | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |

Recommended Analytical Methods

Based on the chemical structure of this compound, which contains a carboxylic acid and a chromophore (benzene ring), both HPLC-UV and LC-MS/MS are suitable techniques for its quantification. LC-MS/MS is recommended for complex biological matrices due to its higher sensitivity and selectivity.

Method 1: Quantification of this compound using HPLC-UV

This method is suitable for the quantification of this compound in simpler matrices such as bulk drug substances, and pharmaceutical formulations.

Experimental Protocol

1. Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation:

-

Bulk Drug: Accurately weigh a known amount of the sample, dissolve it in a suitable solvent, and dilute to a final concentration within the calibration range.

-